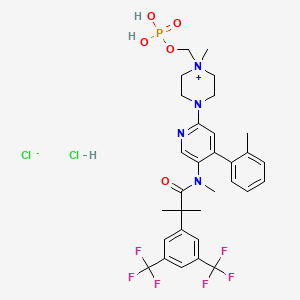

Fosnetupitant chloride

概述

描述

磷酸奈妥匹坦氯化物盐酸盐是一种主要用于治疗化疗引起的恶心和呕吐的药物。它是一种奈妥匹坦的先导药物,这意味着它在体内代谢产生活性药物奈妥匹坦。 该化合物通常与帕洛诺司琼盐酸盐联合使用,并配制成静脉注射剂 .

准备方法

合成路线和反应条件

磷酸奈妥匹坦氯化物盐酸盐的合成涉及多个步骤,从前体奈妥匹坦开始。该过程通常包括磷酸化,以增加水溶性,使其适合静脉注射。 特定反应条件,如温度、pH 值和溶剂,得到严格控制,以确保最终产品的稳定性和纯度 .

工业生产方法

磷酸奈妥匹坦氯化物盐酸盐的工业生产遵循良好生产规范 (GMP),以确保一致性和质量。该过程涉及大规模化学合成、纯化和配制步骤。 高性能液相色谱 (HPLC) 等先进技术用于在整个生产过程中监测化合物的质量和纯度 .

化学反应分析

Hydrolysis to Netupitant

Fosnetupitant undergoes rapid enzymatic dephosphorylation in vivo via phosphatases to form its active metabolite, netupitant. This hydrolysis occurs at the phosphate ester bond (Figure 1), resulting in the release of netupitant, which exhibits potent neurokinin-1 (NK₁) receptor antagonism .

Key Data:

- Conversion Rate: Fosnetupitant’s half-life is 0.6 hours, while netupitant has a prolonged half-life of ~70 hours due to slow hepatic metabolism .

- Enzymatic Pathway: Alkaline phosphatases in blood and tissues catalyze the reaction, ensuring nearly quantitative conversion within 30 minutes post-administration .

Forced Degradation Studies

Forced degradation experiments under ICH guidelines reveal fosnetupitant’s stability under various stress conditions (Table 1) .

Table 1: Degradation Profile of Fosnetupitant Under Stress Conditions

| Condition | Fosnetupitant Degradation (%) | Netupitant Degradation (%) | Major Degradants Identified |

|---|---|---|---|

| Acid (1N HCl, 65°C, 8 h) | 9.53 | 9.98 | Unidentified polar compounds |

| Base (1N NaOH, 60°C, 10 h) | 9.05 | 8.44 | Oxidized derivatives |

| Oxidative (3% H₂O₂, 5 h) | 10.06 | 9.30 | Hydroperoxides |

| Thermal (85°C, 30 h) | 8.85 | 8.18 | Thermal decomposition products |

| UV Light (30 h) | 6.19 | 7.04 | Photolytic cleavage products |

Findings:

- Fosnetupitant demonstrates robust stability, with ≤10% degradation across all conditions .

- Degradants do not co-elute with fosnetupitant or palonosetron in UPLC analyses, confirming method specificity .

Metabolic Reactions

Netupitant, the active metabolite, undergoes hepatic metabolism primarily via CYP3A4/5 isozymes, yielding three minor active metabolites (M1, M2, M3) .

Key Pathways:

- Oxidation: CYP3A4-mediated hydroxylation of the trifluoromethylphenyl group.

- N-Demethylation: Cleavage of the methylpiperazine moiety .

- Excretion: >85% of metabolites are eliminated via biliary routes, with minimal renal excretion .

Drug Interactions:

Netupitant inhibits CYP3A4, necessitating caution with co-administered drugs like dexamethasone or midazolam .

Stability in Formulations

Lyophilized fosnetupitant formulations maintain stability when stored at 2–8°C, with reconstituted solutions stable for 24 hours at room temperature .

Critical Factors:

- pH Sensitivity: Optimal stability at pH 6.5–7.5; degradation accelerates in acidic (pH < 4) or alkaline (pH > 9) conditions .

- Excipients: Co-formulation with palonosetron requires precise pH adjustment to avoid precipitation .

Analytical Methods:

科学研究应用

Clinical Applications

Fosnetupitant chloride is primarily indicated for:

- Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV) : It is particularly effective in patients receiving cisplatin-based chemotherapy, which is known for its high emetogenic potential. Clinical studies have demonstrated that fosnetupitant significantly improves complete response rates compared to placebo .

Case Studies and Clinical Trials

-

Phase II Study :

- A randomized, double-blind study assessed the efficacy of fosnetupitant at doses of 81 mg and 235 mg combined with palonosetron and dexamethasone in Japanese patients undergoing cisplatin-based chemotherapy.

- Results showed a complete response rate of 76.8% for the 235 mg dose compared to 54.7% in the placebo group, indicating superior efficacy in preventing CINV .

-

Phase III Study :

- A head-to-head comparison between fosnetupitant and fosaprepitant (another NK1 antagonist) was conducted among patients receiving highly emetogenic chemotherapy.

- The study reported noninferiority of fosnetupitant with a complete response rate of 75.2% versus 71.0% for fosaprepitant, along with a lower incidence of injection site reactions .

Pharmacokinetics

Fosnetupitant is characterized by high plasma protein binding (approximately 92% at low concentrations) and significant distribution volume (296 ± 535 L). Its pharmacokinetic profile allows for effective dosing regimens that can be tailored based on patient needs .

Safety Profile

The safety data from clinical trials indicate that fosnetupitant has a favorable safety profile, with infusion site reactions occurring in less than 1% of patients across various studies. Commonly reported adverse effects include headache and fatigue, which are generally mild and manageable .

Summary Table of Clinical Findings

| Study Type | Dose (mg) | Complete Response Rate (%) | Comparison Group | Notes |

|---|---|---|---|---|

| Phase II | 235 | 76.8 | Placebo (54.7) | Significant efficacy in CINV prevention |

| Phase III | 235 | 75.2 | Fosaprepitant (71.0) | Demonstrated noninferiority |

作用机制

磷酸奈妥匹坦氯化物盐酸盐通过靶向大脑中的神经激肽-1 (NK1) 受体发挥作用。给药后,它转化为奈妥匹坦,后者与 NK1 受体结合并抑制 P 物质的作用,P 物质是一种与恶心和呕吐相关的神经肽。 这种阻断阻止了呕吐反射的激活,从而降低了化疗引起的恶心和呕吐的发生率 .

相似化合物的比较

类似化合物

阿瑞匹坦: 另一种用于相同适应症的 NK1 受体拮抗剂。

罗拉匹坦: 类似的作用机制,但半衰期更长。

帕洛诺司琼: 通常与磷酸奈妥匹坦氯化物盐酸盐联合使用,以增强止吐效果.

独特性

磷酸奈妥匹坦氯化物盐酸盐的独特性在于其作为前药的制剂,这增强了其水溶性并允许静脉注射。 这种特性使其特别适用于不能耐受口服药物的患者 .

生物活性

Fosnetupitant chloride is a prodrug that serves as a selective antagonist of the human substance P/neurokinin 1 (NK-1) receptors. It is primarily utilized in the prevention of chemotherapy-induced nausea and vomiting (CINV), particularly in patients undergoing highly emetogenic chemotherapy regimens. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Fosnetupitant is converted into its active form, netupitant, upon administration. Netupitant selectively binds to NK-1 receptors in the central nervous system, inhibiting the action of substance P, a neuropeptide involved in the emetic response. By blocking these receptors, fosnetupitant effectively prevents both acute and delayed emesis associated with chemotherapy.

Pharmacokinetics

The pharmacokinetics of fosnetupitant reveal several key characteristics:

- Conversion to Active Form : Upon intravenous administration, fosnetupitant is rapidly converted to netupitant.

- Plasma Protein Binding : Fosnetupitant exhibits high plasma protein binding (92% at 1 μM and 95% at 10 μM) in humans.

- Metabolism : Netupitant is primarily metabolized by hepatic enzymes, particularly CYP3A4, with minimal renal excretion.

- Half-life : The elimination half-life of netupitant allows for prolonged receptor occupancy, which is crucial for effective CINV management.

Clinical Efficacy

Several clinical studies have assessed the efficacy of fosnetupitant in preventing CINV. A notable randomized, double-blind study evaluated its effectiveness in combination with palonosetron and dexamethasone among patients receiving cisplatin-based chemotherapy.

Study Findings

- Participants : 594 patients were randomized into three groups: placebo, fosnetupitant 81 mg, and fosnetupitant 235 mg.

- Complete Response (CR) Rates :

- Placebo: 54.7%

- Fosnetupitant 81 mg: 63.8%

- Fosnetupitant 235 mg: 76.8% (statistically superior to placebo with )

These results indicate that higher doses of fosnetupitant significantly enhance the prevention of both acute and delayed nausea and vomiting compared to placebo.

| Treatment Group | CR Rate (%) | Adjusted Difference (%) | Statistical Significance |

|---|---|---|---|

| Placebo | 54.7 | - | - |

| Fosnetupitant 81 mg | 63.8 | +9.1 | |

| Fosnetupitant 235 mg | 76.8 | +22.0 |

Safety Profile

The safety profile of fosnetupitant has been evaluated in multiple studies:

- Adverse Events : The incidence of adverse events was comparable across all treatment groups, with infusion site reactions occurring in less than 1% of patients.

- Cardiovascular Effects : No significant cardiovascular effects were noted at therapeutic doses.

- CNS Effects : Fosnetupitant did not exhibit proconvulsant or anticonvulsant activity in animal studies.

Case Studies

A case study involving a patient receiving cisplatin-based chemotherapy demonstrated that administration of fosnetupitant significantly reduced the incidence of nausea during both the acute (0–24 hours) and delayed (24–120 hours) phases post-chemotherapy. The patient's quality of life improved markedly due to the effective control of CINV.

属性

CAS 编号 |

1643757-72-5 |

|---|---|

分子式 |

C31H37Cl2F6N4O5P |

分子量 |

761.5 g/mol |

IUPAC 名称 |

[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl dihydrogen phosphate;chloride;hydrochloride |

InChI |

InChI=1S/C31H35F6N4O5P.2ClH/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37;;/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45);2*1H |

InChI 键 |

LBTQUZNIWCWBNN-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |

规范 SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Fosnetupitant chloride, 08PNET |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。